molecular formula C40H46N6O12 B2983244 (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate CAS No. 253863-34-2

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

Cat. No.: B2983244
CAS No.: 253863-34-2
M. Wt: 802.838
InChI Key: DJNOQTZEJIRSLZ-KUSJRIKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate is a useful research compound. Its molecular formula is C40H46N6O12 and its molecular weight is 802.838. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones

An efficient solid-phase synthesis approach for creating diverse 3,5-disubstituted-2-aminofuranones utilizes a nitrophenyl carbonate derivative of Wang resin as an acylating agent. This method represents a significant advancement in the synthesis of optically active compounds, showcasing the versatility of activated carbonate linkers in facilitating cyclative cleavage reactions to yield desired products (Matiadis et al., 2009).

Synthesis of N-Protected Amino Acids for Peptide Chemistry

The compound serves as a reagent in the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids or amino acid derivatives, forming intermediates suitable for peptide synthesis. This highlights its role in enhancing peptide synthesis methodologies, where the protecting group is stable under standard conditions and can be selectively cleaved (Wünsch et al., 1981).

Various methods for preparing carbonates and carbamates derived from phenethyl, cyclohexenyl, and allyl groups involve reactions with chloroformiates, imidazolocarbonates, or mixed p-nitrophenylcarbonates. These techniques are crucial for the protection of hydroxyl and amino groups during synthetic processes, demonstrating the compound's utility in organic synthesis (Kryczka, 2010).

Photopolymerization and Optical Storage Materials

In materials science, derivatives like nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, when copolymerized with specific azo compounds, exhibit photoinduced birefringence, making them valuable for reversible optical storage applications. This underscores the potential of such compounds in developing advanced materials with controlled optical properties (Meng et al., 1996).

Properties

CAS No.

253863-34-2

Molecular Formula

C40H46N6O12

Molecular Weight

802.838

IUPAC Name

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

InChI

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)/t27-,33+,34+/m1/s1

InChI Key

DJNOQTZEJIRSLZ-KUSJRIKGSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.